6,7-Dichloroquinazolin-2-amine
Description
6,7-Dichloroquinazolin-2-amine (CAS: 18672-00-9) is a quinazoline derivative with the molecular formula C₈H₅Cl₂N₃ and a molar mass of 214.05 g/mol . Its structure features a quinazoline core (a fused benzene and pyrimidine ring) with chlorine atoms at positions 6 and 7, and an amine group at position 2. Key properties include:
- Density: 1.571 ± 0.06 g/cm³ (predicted)
- Boiling Point: 436.2 ± 48.0 °C (predicted)
- pKa: 4.94 ± 0.70 (indicating moderate basicity) .
The compound is characterized via NMR, LCMS, and elemental analysis , and its SMILES string (C1=C2C=NC(=NC2=CC(=C1Cl)Cl)N) and InChIKey (OGBCMMGCLNFANJ-UHFFFAOYSA-N) confirm its substitution pattern .
Properties
IUPAC Name |
6,7-dichloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCMMGCLNFANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-00-9 | |
| Record name | 6,7-Dichloroquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinazolin-2-amine typically involves the reaction of 6,7-dichloroquinazoline with ammonia or an amine under controlled conditions. One common method includes the use of cyanogen chloride and a diamine precursor, which is then boiled to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6,7-Dichloroquinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, it can act on DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death .
Comparison with Similar Compounds
6,7-Dichloro-2-methylquinazolin-4-amine
Key Difference : The methyl group at C2 in the 4-amine derivative enhances stability but may reduce solubility compared to the 2-amine analog .
4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine
| Property | This compound | 4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine |
|---|---|---|
| Core Structure | Simple quinazoline | Fused benzene-quinazoline system |
| Substituents | Cl at C6, C7; -NH₂ at C2 | Cl at C4; -NH₂ at C2 |
| Molecular Weight | 214.05 g/mol | ~265 g/mol (estimated) |
| Biological Activity | Targets pyrimidine-binding enzymes | Enhanced activity due to fused aromatic system |
Key Difference : The fused benzene ring in the dihydrobenzoquinazoline derivative improves binding to hydrophobic enzyme pockets .
5,7-Dichloroquinolin-2-amine (Quinoline Analog)
| Property | This compound | 5,7-Dichloroquinolin-2-amine |
|---|---|---|
| Core Structure | Quinazoline (pyrimidine + benzene) | Quinoline (pyridine + benzene) |
| Substituents | Cl at C6, C7; -NH₂ at C2 | Cl at C5, C7; -NH₂ at C2 |
| Electron Effects | Strong electron-withdrawing Cl | Similar Cl effects but different ring electronics |
| Applications | Kinase inhibition | Antimalarial/antimicrobial |
Key Difference: The pyrimidine ring in quinazoline allows hydrogen bonding unavailable in quinoline, influencing target selectivity .
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
| Property | This compound | N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |
|---|---|---|
| Substituents | Cl at C6, C7; -NH₂ at C2 | -CH₃ at C6; phenyl at C4; dimethoxyphenyl at N2 |
| Lipophilicity | Moderate (Cl substituents) | High (phenyl and methoxy groups) |
| Bioactivity | Moderate enzyme inhibition | Potent tyrosine kinase inhibition (e.g., PD153035) |
Key Difference : Bulky aromatic substituents in the dimethoxyphenyl derivative improve affinity for ATP-binding pockets in kinases .
Biological Activity
6,7-Dichloroquinazolin-2-amine is a chemical compound that belongs to the quinazoline family, noted for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Overview of this compound
Chemical Properties:
- Molecular Formula: CHClN
- Molecular Weight: 214.05 g/mol
- CAS Number: 18672-00-9
This compound is characterized by a fused heterocyclic system containing nitrogen atoms and has garnered attention for its potential applications in medicinal chemistry.
This compound primarily targets Janus kinase 1 (JAK1) . The interaction occurs through direct binding, leading to the inhibition of JAK1 activity. This inhibition results in a broad-spectrum suppression of cytokine-mediated immune responses and inflammatory effects, making it a candidate for therapeutic applications in diseases characterized by excessive inflammation.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer Cells | 5.6 | Inhibition of cell growth |
| Hematological Cancer | 4.3 | Induction of apoptosis |
The compound's mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.8 µg/mL |
| Escherichia coli | 1.5 µg/mL |
Case Studies
-
Study on Anticancer Efficacy:
A study conducted on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 5.6 µM. The mechanism was attributed to apoptosis induction through caspase activation. -
Antimicrobial Research:
Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus with an MIC of 0.8 µg/mL, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
